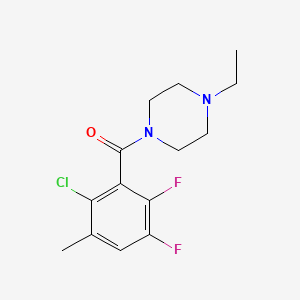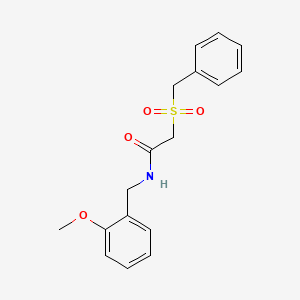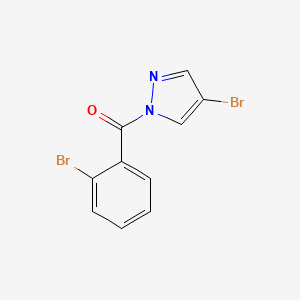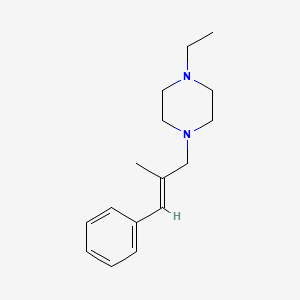![molecular formula C19H14N2 B5712313 (3-benzo[f]quinolin-3-ylphenyl)amine](/img/structure/B5712313.png)
(3-benzo[f]quinolin-3-ylphenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-benzo[f]quinolin-3-ylphenyl)amine, also known as BQA, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. BQA is a versatile molecule that can be synthesized using various methods and has been shown to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of (3-benzo[f]quinolin-3-ylphenyl)amine is not fully understood, but it is believed to involve the binding of this compound to specific biomolecules. This compound has been shown to bind to proteins such as bovine serum albumin and human serum albumin, as well as DNA and RNA. The binding of this compound to these biomolecules may alter their structure or function, leading to the observed biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of disease.
実験室実験の利点と制限
One of the main advantages of (3-benzo[f]quinolin-3-ylphenyl)amine is its versatility. This compound can be modified to contain a wide range of functional groups, allowing it to selectively bind to specific biomolecules. This compound is also relatively easy to synthesize using standard laboratory techniques. However, one of the limitations of this compound is its potential toxicity. This compound has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for research involving (3-benzo[f]quinolin-3-ylphenyl)amine. One area of research is the development of this compound-based fluorescent probes for imaging biological systems. Another area of research is the investigation of the mechanism of action of this compound and its binding to specific biomolecules. Additionally, this compound may have potential applications in the treatment of diseases such as cancer and Alzheimer's disease, and further research in these areas is warranted.
合成法
(3-benzo[f]quinolin-3-ylphenyl)amine can be synthesized using various methods, including the Pictet-Spengler reaction, Buchwald-Hartwig coupling, and Suzuki-Miyaura cross-coupling reaction. The Pictet-Spengler reaction is the most commonly used method for synthesizing this compound. This method involves the condensation of an amine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline intermediate, which is then oxidized to form this compound.
科学的研究の応用
(3-benzo[f]quinolin-3-ylphenyl)amine has been shown to have a range of potential applications in scientific research. One of the most promising applications of this compound is in the development of fluorescent probes for imaging biological systems. This compound can be modified to contain a fluorophore, which allows it to selectively bind to specific biomolecules and emit fluorescence upon excitation. This property makes this compound a valuable tool for studying biological processes such as protein-protein interactions, enzyme activity, and cellular signaling pathways.
特性
IUPAC Name |
3-benzo[f]quinolin-3-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c20-15-6-3-5-14(12-15)18-11-9-17-16-7-2-1-4-13(16)8-10-19(17)21-18/h1-12H,20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCRKQMREODFHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4=CC(=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B5712230.png)
![2-[3-(2-carboxyvinyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5712233.png)
![7-{[cyclohexyl(methyl)amino]methyl}-5-nitro-8-quinolinol](/img/structure/B5712243.png)
![N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5712250.png)
![N-ethyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B5712268.png)

![ethyl 4-{[(2-phenylethyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5712278.png)


![N-(2-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5712300.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5712308.png)
![N,N'-dimethyl-6-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B5712325.png)

